4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-(4-ethylsulfonylpiperazin-1-yl)-2-methyl-6-propan-2-yloxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-5-22(19,20)18-8-6-17(7-9-18)13-10-14(21-11(2)3)16-12(4)15-13/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZXTFWOESZNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Isopropoxy Group: The isopropoxy group is introduced via an alkylation reaction, where an isopropyl halide reacts with the pyrimidine intermediate in the presence of a base such as potassium carbonate.
Attachment of the Piperazine Ring: The piperazine ring is incorporated through a nucleophilic substitution reaction, where a piperazine derivative reacts with the pyrimidine intermediate.
Ethylsulfonyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyrimidine ring or the ethylsulfonyl group, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may serve as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer or neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl and piperazinyl groups may enhance binding affinity and specificity, leading to modulation of biological pathways. This compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclopropylamino)-2-(4-(4-(ethylsulfonyl)piperazin-1-yl)phenylamino)pyrimidine-5-carboxamide
- 4-(4-(Methylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
Uniqueness
Compared to similar compounds, 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine offers unique structural features that may enhance its biological activity and specificity. The presence of the ethylsulfonyl group, in particular, can influence its pharmacokinetic properties and interaction with molecular targets, making it a valuable compound for further research and development.
Biological Activity
4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following structural features:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is known for its role in enhancing biological activity.
- Ethylsulfonyl Group : This moiety may contribute to the compound's solubility and interaction with biological targets.
- Isopropoxy and Methyl Groups : These substituents can influence the lipophilicity and overall pharmacokinetics.
Pharmacological Activity
Research has indicated various biological activities associated with this compound, particularly in areas such as:
1. Antitumor Activity
Studies have shown that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, compounds structurally similar to 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine have demonstrated efficacy against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Antitumor Activity in Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis |
| Compound B | HeLa | 15 | Cell Cycle Arrest |
| Compound C | A549 | 12 | Inhibition of Proliferation |
2. Antimicrobial Activity
Similar compounds have been evaluated for antimicrobial properties. The presence of the piperazine ring is often linked to enhanced antibacterial activity, making it a valuable scaffold in drug design.
Case Study: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of related pyrimidine derivatives against various bacterial strains. Results indicated that certain modifications to the piperazine and pyrimidine structures significantly improved activity against Gram-positive bacteria.
3. Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been explored. Research indicates that piperazine derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism that may be beneficial in treating inflammatory diseases.
The biological activity of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as enzyme inhibitors, affecting pathways critical for cell proliferation.
- Receptor Modulation : Interaction with specific receptors can lead to downstream effects that alter cellular responses.
Q & A
Q. Table 1: Example DoE Parameters for Reaction Optimization
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature (°C) | 60 | 80 | 100 |
| Solvent (Dielectric) | DCM (8.9) | THF (7.5) | DMF (37) |
| Catalyst Loading (mol%) | 5 | 10 | 15 |
Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (acetonitrile/water with 0.1% TFA) resolves impurities .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural assignments. Key signals:
- Piperazine protons (δ 2.5–3.5 ppm).
- Isopropoxy group (δ 1.2–1.4 ppm for CH₃; δ 4.5–5.0 ppm for OCH).
- Mass Spectrometry (HRMS): Validate molecular weight (C₁₄H₂₄N₄O₃S; calc. 352.15 g/mol).
Q. Table 2: Common Impurities and Detection Limits
| Impurity | HPLC Retention Time (min) | Detection Limit (ppm) |
|---|---|---|
| Des-ethylsulfonyl analog | 12.3 | 0.1 |
| Methylpyrimidine isomer | 14.8 | 0.05 |
Advanced: How can computational chemistry be integrated with experimental data to design derivatives with enhanced pharmacological properties?
Methodological Answer:
- Structure-Activity Relationship (SAR) Modeling: Combine molecular docking (e.g., AutoDock Vina) with experimental IC₅₀ values to prioritize derivatives with improved target binding .
- Free Energy Perturbation (FEP): Calculate relative binding affinities for sulfonyl group modifications (e.g., replacing ethyl with cyclopropyl) .
- Feedback Loops: Use experimental bioactivity data to refine computational models iteratively, enhancing prediction accuracy for ADMET properties .
Advanced: What methodologies address batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters in real-time .
- Statistical Process Control (SPC): Track critical quality attributes (CQAs) like impurity profiles using control charts (e.g., X-bar and R charts) .
- Impurity Profiling: Cross-reference with pharmacopeial standards (e.g., USP/EP guidelines) to identify and quantify by-products .
Basic: What are key considerations for designing in vitro assays to evaluate biological activity?
Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs where pyrimidine derivatives show historical activity (e.g., EGFR or 5-HT receptors) .
- Assay Conditions:
- Use physiologically relevant pH (7.4) and ionic strength.
- Include controls for non-specific binding (e.g., 1% DMSO vehicle).
- Dose-Response Curves: Test 8–10 concentrations (1 nM–100 μM) to calculate EC₅₀/IC₅₀ values accurately.
Advanced: How should discrepancies between computational predictions and experimental reaction outcomes be resolved?
Methodological Answer:
- Mechanistic Re-evaluation: Conduct kinetic isotope effect (KIE) studies or isotopic labeling to validate proposed reaction pathways .
- Multivariate Analysis: Apply principal component analysis (PCA) to experimental datasets to identify overlooked variables (e.g., trace moisture in solvents) .
- Collaborative Validation: Cross-verify computational models with independent labs to isolate methodological biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
